molecular formula C34H43N9O4S B10860464 N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide

N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide

Cat. No.: B10860464
M. Wt: 673.8 g/mol
InChI Key: JINDDPNTLQVRRX-ACEFPKFPSA-N
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Preparation Methods

The synthesis of SR-301 involves multiple steps, starting with the preparation of the core pyridazine structure. The synthetic route typically includes:

    Formation of the Pyridazine Core: This involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Functionalization: The pyridazine core is then functionalized with imidazole and trifluoromethyl groups through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the functionalized pyridazine with the phenyl group containing the trifluoro-hydroxy moiety.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

SR-301 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole and trifluoromethyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SR-301 has a wide range of scientific research applications:

Mechanism of Action

SR-301 exerts its effects by activating the STING (Stimulator of Interferon Genes) pathway. This activation leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response against tumors. The molecular targets include the STING protein, and the pathways involved are primarily related to immune signaling .

Comparison with Similar Compounds

SR-301 is compared with other STING agonists like SR-717 and C-178. While SR-717 is also a selective STING agonist, SR-301 shows higher potency and better oral bioavailability. C-178, another STING agonist, has different structural features and potency levels. The uniqueness of SR-301 lies in its higher efficacy and potential for oral administration .

Similar compounds include:

Properties

Molecular Formula

C34H43N9O4S

Molecular Weight

673.8 g/mol

IUPAC Name

N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide

InChI

InChI=1S/C34H43N9O4S/c1-48(46,47)42-20-8-11-27(22-42)38-34(45)29(19-16-24-9-4-2-5-10-24)39-33(44)26-17-14-25(15-18-26)21-35-31-30-32(37-23-36-31)43(41-40-30)28-12-6-3-7-13-28/h3,6-7,12-15,17-18,23-24,27,29H,2,4-5,8-11,16,19-22H2,1H3,(H,38,45)(H,39,44)(H,35,36,37)/t27?,29-/m0/s1

InChI Key

JINDDPNTLQVRRX-ACEFPKFPSA-N

Isomeric SMILES

CS(=O)(=O)N1CCCC(C1)NC(=O)[C@H](CCC2CCCCC2)NC(=O)C3=CC=C(C=C3)CNC4=C5C(=NC=N4)N(N=N5)C6=CC=CC=C6

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)NC(=O)C(CCC2CCCCC2)NC(=O)C3=CC=C(C=C3)CNC4=C5C(=NC=N4)N(N=N5)C6=CC=CC=C6

Origin of Product

United States

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